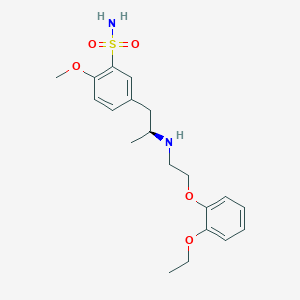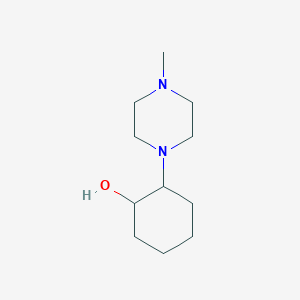
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol is a cyclic compound that has gained a lot of attention in recent years due to its potential in scientific research. This compound is commonly referred to as MORPH and is synthesized using a specific method. MORPH has been shown to have a mechanism of action that can be used in various scientific research applications.
Mechanism of Action
MORPH acts as a selective agonist for the β3-adrenergic receptor, which is a G protein-coupled receptor that is mainly expressed in adipose tissue. When MORPH binds to the β3-adrenergic receptor, it activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP. The increase in cyclic AMP levels leads to the activation of protein kinase A, which phosphorylates various target proteins and leads to the activation of thermogenesis and lipolysis.
Biochemical and Physiological Effects:
MORPH has been shown to have various biochemical and physiological effects, including the activation of thermogenesis and lipolysis, the regulation of glucose and lipid metabolism, and the reduction of body weight and adiposity. MORPH has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
MORPH has several advantages for lab experiments, including its selectivity for the β3-adrenergic receptor, its ability to activate thermogenesis and lipolysis, and its anti-inflammatory effects. However, MORPH also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on MORPH, including the development of more efficient synthesis methods, the identification of new targets for MORPH, and the investigation of the long-term effects of MORPH on glucose and lipid metabolism. Additionally, MORPH could be used in combination with other compounds to enhance its effects on thermogenesis and lipolysis, or to reduce its potential toxicity. Overall, the potential applications of MORPH in scientific research are vast and exciting, and further investigation is needed to fully understand its mechanism of action and its potential therapeutic uses.
Synthesis Methods
The synthesis of MORPH involves the reaction of 1,2-cyclohexanediol with morpholine and phenol in the presence of a catalyst. The reaction takes place at a high temperature and pressure to yield MORPH as a white crystalline solid. The purity of the compound can be improved using recrystallization techniques.
Scientific Research Applications
MORPH has been used in various scientific research applications due to its unique mechanism of action. It has been shown to act as a selective agonist for the β3-adrenergic receptor, which is involved in regulating energy metabolism and thermogenesis. MORPH has been used to study the role of the β3-adrenergic receptor in various physiological processes, including glucose and lipid metabolism, obesity, and diabetes.
properties
CAS RN |
108661-67-2 |
|---|---|
Product Name |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1 |
InChI Key |
FHHGKBRAWKGWJG-ARFHVFGLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCOCC3 |
SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Canonical SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
synonyms |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxy-cyclohexan-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



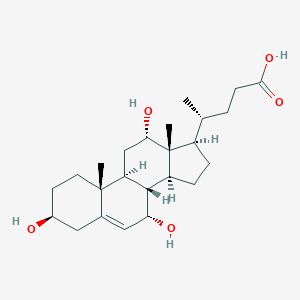
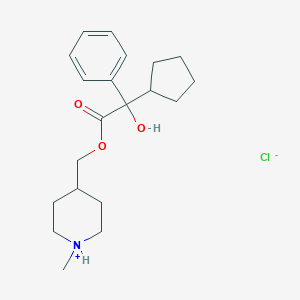
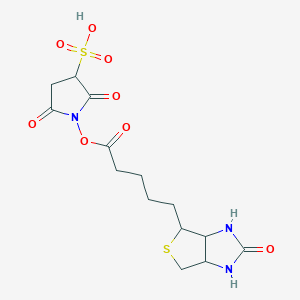

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
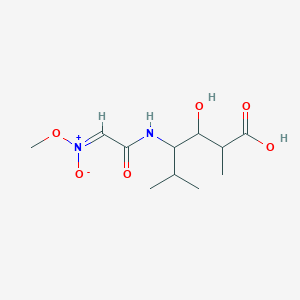

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)
